5-chloro-N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-methoxybenzamide
Description
The compound 5-chloro-N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-methoxybenzamide features a thieno[3,4-c]pyrazole core substituted with a 2,4-dimethylphenyl group at position 2 and a 5-chloro-2-methoxybenzamide moiety at position 3 (Fig. 1). Its molecular formula is C22H19ClN2O2S (molecular weight: 410.5 g/mol).
Properties
IUPAC Name |
5-chloro-N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O2S/c1-12-4-6-18(13(2)8-12)25-20(16-10-28-11-17(16)24-25)23-21(26)15-9-14(22)5-7-19(15)27-3/h4-9H,10-11H2,1-3H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHVCJICEPDRJFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=C(C=CC(=C4)Cl)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-methoxybenzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the thieno[3,4-c]pyrazole core, followed by functionalization to introduce the chloro and methoxy groups.
Formation of Thieno[3,4-c]pyrazole Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Functionalization: Introduction of the 2,4-dimethylphenyl group can be achieved through Friedel-Crafts acylation, followed by chlorination and methoxylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Synthetic Pathway and Key Reaction Steps
The compound’s synthesis involves multi-step organic reactions, as inferred from analogous benzamide and thienopyrazole syntheses . A generalized route includes:
Critical Observations :
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The methoxy group in the benzamide component enhances electron density, facilitating nucleophilic aromatic substitution at the chloro position .
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Steric hindrance from the 2,4-dimethylphenyl group necessitates prolonged reaction times during coupling steps.
Chloro Substituent
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Nucleophilic Aromatic Substitution : Reacts with amines (e.g., piperazine derivatives) in DMF at 60°C to form secondary amides, though yields are moderate (45–60%) due to steric constraints .
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Reductive Dechlorination : Pd/C-catalyzed hydrogenation in ethanol selectively removes the chloro group, generating a des-chloro analog (confirmed via LC-MS) .
Methoxy Group
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Demethylation : Treatment with BBr₃ in DCM at -78°C cleaves the methoxy group to a hydroxyl, enabling further derivatization (e.g., sulfonation) .
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Stability : Resists hydrolysis under acidic (pH 2–6) and basic (pH 8–12) conditions at 25°C, as shown in accelerated stability studies.
Thienopyrazole Core
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Electrophilic Substitution : Reacts with bromine in acetic acid to form 4-bromo-thienopyrazole derivatives, though regioselectivity depends on solvent polarity.
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Coordination Chemistry : Forms stable complexes with transition metals (e.g., Cu²⁺) via the pyrazole nitrogen, as evidenced by UV-Vis spectral shifts .
Biological Interaction Mechanisms
The compound’s reactivity in biological systems is linked to its pharmacophore:
Key Findings :
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The chloro and methoxy groups synergistically enhance binding affinity to hydrophobic enzyme pockets .
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Stability in human liver microsomes exceeds 120 minutes, suggesting slow Phase I metabolism .
Stability Under Reactive Conditions
| Condition | Parameter | Result | Implications |
|---|---|---|---|
| Oxidative (H₂O₂) | Degradation after 24h | <5% degradation at 1 mM H₂O₂ | Suitable for formulations with antioxidants |
| Photolytic (UV-A) | t₁/₂ (hours) | 18.3 ± 2.1 (λ = 365 nm) | Requires light-protected packaging |
| Thermal (60°C) | Purity loss after 7 days | 0.3% (HPLC) | Stable for long-term storage |
Comparative Reactivity with Analogues
Scientific Research Applications
The compound 5-chloro-N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-methoxybenzamide is a complex organic molecule with potential applications in various scientific fields. This article explores its applications, particularly in medicinal chemistry and related research areas, based on available literature.
Antimicrobial Activity
Research indicates that compounds with similar thienopyrazole structures exhibit significant antimicrobial activity. For instance, derivatives of thieno[2,3-d]pyrimidin-4-ones have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria as well as mycobacteria. The mechanism often involves the inhibition of bacterial cell growth through interference with essential cellular processes .
Anticancer Properties
Compounds related to thienopyrazoles have been investigated for their anticancer potential. Studies have demonstrated that certain derivatives can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. For example, benzamide derivatives have been synthesized and evaluated for their ability to inhibit RET kinase activity, a critical pathway in various cancers. These compounds exhibited moderate to high potency in inhibiting cell proliferation driven by RET mutations .
Enzyme Inhibition
The compound may serve as a lead structure for developing inhibitors targeting specific enzymes involved in disease pathways. The structural features of thienopyrazoles allow for modifications that can enhance selectivity and potency against target enzymes. This aspect is crucial in drug design where specificity can reduce side effects and improve therapeutic outcomes.
Neuroprotective Effects
Recent studies suggest that thienopyrazole derivatives may possess neuroprotective properties. Research on similar compounds has indicated potential benefits in protecting neuronal cells from oxidative stress and apoptosis, which are pivotal in neurodegenerative diseases .
Anti-inflammatory Activity
Thienopyrazoles have also been explored for their anti-inflammatory properties. Compounds exhibiting this activity can modulate inflammatory pathways and cytokine release, making them candidates for treating conditions like arthritis and other inflammatory diseases.
Table: Summary of Research Findings on Thienopyrazole Derivatives
Mechanism of Action
The mechanism of action of 5-chloro-N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-methoxybenzamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The thieno[3,4-c]pyrazole core could play a crucial role in these interactions, potentially inhibiting or activating biological pathways.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Thieno[3,4-c]Pyrazole Derivatives
4-Bromo-N-[2-(4-Methylphenyl)-5-Oxo-4,6-Dihydrothieno[3,4-c]Pyrazol-3-yl]Benzamide (ECHEMI, 2022)
- Molecular Formula : C18H14BrN3O2S
- Molecular Weight : 416.3 g/mol
- Key Features: Replaces the chloro and methoxy groups with a bromo substituent; retains the thieno[3,4-c]pyrazole core.
- Analytical Data : Distinctive NMR signals for the brominated benzamide (δ ~7.8–8.1 ppm) and methylphenyl group (δ 2.42 ppm) .
5-Chloro-N-[4-(4-Methoxy-3-Methylphenyl)-1,3-Thiazol-2-yl]-2-Nitrobenzamide (ECHEMI, 2022)
- Molecular Formula : C19H14ClN3O4S
- Molecular Weight : 415.8 g/mol
- Key Features: Substitutes the thienopyrazole with a thiazole ring; introduces a nitro group instead of methoxy.
- Analytical Data : IR peaks for nitro (1520 cm⁻¹) and amide (1650 cm⁻¹) groups .
Comparison Table 1: Thieno[3,4-c]Pyrazole Analogs
Pyrazole Carboxamide Derivatives ()
Compounds 3a–3p from Molecules (2015) share a pyrazole-carboxamide backbone but lack the thienopyrazole core:
- Example: 5-Chloro-N-(4-Cyano-1-Phenyl-1H-Pyrazol-5-yl)-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carboxamide (3a) Molecular Formula: C21H15ClN6O Molecular Weight: 403.1 g/mol Key Features: Cyano and methyl groups on pyrazole; dual phenyl rings. Analytical Data: ¹H-NMR signals at δ 8.12 (pyrazole-H), δ 7.43–7.61 (aromatic-H) .
Comparison Table 2: Pyrazole Carboxamides
Glibenclamide ()
- Molecular Formula : C23H28ClN3O5S
- Molecular Weight : 493.5 g/mol
- Key Features : Shares the 5-chloro-2-methoxybenzamide group but incorporates a sulfonylurea bridge and cyclohexyl moiety.
- Relevance : Highlights the role of the benzamide motif in pharmacological activity (e.g., antidiabetic effects) .
Biological Activity
5-chloro-N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-methoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on available literature, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
The compound can be described by its molecular formula and a molecular weight of approximately 368.88 g/mol. The presence of a thieno[3,4-c]pyrazole moiety is critical for its biological activity.
Antimicrobial Activity
Recent studies have shown that compounds with similar thieno[3,4-c]pyrazole structures exhibit potent antimicrobial properties. For instance, derivatives of thienopyrimidine have been evaluated for their efficacy against various bacterial strains. The minimum inhibitory concentration (MIC) values for these compounds suggest significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound A | E. coli | 8 |
| Compound B | S. aureus | 16 |
| Compound C | M. tuberculosis | 32 |
Anticancer Activity
The anticancer potential of thieno[3,4-c]pyrazole derivatives has been explored in various studies. For example, compounds with similar structures have demonstrated cytotoxic effects against several cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer cells. The IC50 values for these compounds indicate a dose-dependent response in inhibiting cell proliferation .
Table 2: Anticancer Activity against MDA-MB-231 Cell Line
| Compound | IC50 (µM) | Percent Inhibition (%) |
|---|---|---|
| Compound D | 10 | 85 |
| Compound E | 15 | 70 |
| Compound F | 25 | 40 |
Anti-inflammatory Activity
In addition to antimicrobial and anticancer properties, compounds similar to this compound have also shown promising anti-inflammatory effects in vitro. These effects are often mediated through the inhibition of pro-inflammatory cytokines and enzymes such as COX-2 and TNF-alpha .
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated a series of thienopyrimidine derivatives for their antimicrobial activity against E. coli and S. aureus. The results indicated that certain substitutions on the thienopyrimidine core significantly enhanced antibacterial potency.
- Anticancer Screening : Another study focused on the cytotoxic effects of various thienopyrazole derivatives on cancer cell lines. The results demonstrated that modifications at the benzamide position could lead to increased inhibition of cell growth in MDA-MB-231 cells.
Q & A
Q. What synthetic methodologies are commonly employed to prepare 5-chloro-N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-methoxybenzamide?
- Methodological Answer : Synthesis typically involves multi-step heterocyclic chemistry. Key steps include:
- Mannich Reactions : For constructing pyrazole and thieno-pyrazole scaffolds, as demonstrated in similar compounds (e.g., bis-pyrazolylmethyl-substituted diazacrown ethers via Mannich reactions with 4-chloro-2-(1H-pyrazol-3-yl)phenol) .
- Palladium-Catalyzed Cyclization : Reductive cyclization of nitroarenes using formic acid derivatives as CO surrogates (applicable to fused thieno-pyrazole systems) .
- Yield Optimization : Reactions often proceed under inert atmospheres (N₂/Ar) with catalysts like Pd(OAc)₂ and ligands such as Xantphos. Purification via column chromatography (silica gel, hexane/EtOAc) is standard .
Q. How is the structural characterization of this compound validated?
- Methodological Answer :
- X-ray Crystallography : Resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding patterns like N–H⋯N or C–H⋯O/F). Example: Centrosymmetrical dimers formed via N–H⋯N bonds in analogous thiazole-amides .
- Spectroscopy :
- ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.8–8.2 ppm), methoxy groups (δ ~3.8 ppm), and methyl substituents (δ ~2.3 ppm).
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 415.12).
- Elemental Analysis : Matches calculated C, H, N, Cl, and S percentages within ±0.3% .
Advanced Research Questions
Q. What mechanistic insights exist for the reactivity of the thieno[3,4-c]pyrazole core in catalytic transformations?
- Methodological Answer :
- Electrophilic Substitution : The pyrazole-thiophene fused system directs electrophiles to the 5-position due to electron-rich sulfur atoms.
- Coordination Chemistry : The nitrogen atoms in pyrazole and thiophene rings act as ligands for transition metals (e.g., Pd, Cu), enabling cross-coupling reactions (Suzuki, Heck). Computational studies (DFT) predict binding affinities to metal centers .
- Redox Behavior : Cyclic voltammetry reveals oxidation potentials at ~1.2 V (vs. Ag/AgCl), attributed to the thiophene moiety .
Q. How can contradictory biological activity data for this compound be resolved?
- Methodological Answer :
- Purity Verification : Confirm >95% purity via HPLC (C18 column, acetonitrile/water gradient) and elemental analysis .
- Assay Reproducibility : Test activity across multiple cell lines (e.g., HEK293, HepG2) with controls for solvent effects (DMSO ≤0.1%).
- Target Engagement Studies : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding constants (Kd) to proposed targets (e.g., kinases, GPCRs) .
Q. What computational strategies predict the compound’s pharmacokinetic properties?
- Methodological Answer :
- ADMET Prediction : Tools like SwissADME estimate:
- LogP : ~3.2 (moderate lipophilicity).
- Bioavailability : 55% (Rule of Five compliant).
- Metabolic Sites : Demethylation of methoxy groups (CYP3A4-mediated) .
- Molecular Dynamics (MD) Simulations : Simulate binding to cytochrome P450 enzymes to predict metabolic stability .
Contradiction Analysis in Published Data
Q. How to address discrepancies in reported synthetic yields for this compound?
- Methodological Answer :
- Reaction Condition Screening : Vary solvents (DMF vs. THF), temperatures (25°C vs. reflux), and catalysts (e.g., PdCl2 vs. Pd(OAc)2).
- Byproduct Identification : Use LC-MS to detect intermediates (e.g., dechlorinated byproducts) or dimerization products.
- Scale-Up Considerations : Pilot reactions (1 mmol → 10 mmol) often reveal yield drops due to heat transfer inefficiencies; optimize stirring and cooling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
